molecular formula C18H18ClNO B1613091 3-Chloro-3'-pyrrolidinomethyl benzophenone CAS No. 898770-22-4

3-Chloro-3'-pyrrolidinomethyl benzophenone

Cat. No.: B1613091
CAS No.: 898770-22-4
M. Wt: 299.8 g/mol
InChI Key: HUSOBIMWNGEAKI-UHFFFAOYSA-N
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Description

3-Chloro-3’-pyrrolidinomethyl benzophenone is an organic compound with the molecular formula C18H18ClNO It is a derivative of benzophenone, featuring a chloro group and a pyrrolidinomethyl group attached to the benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-3’-pyrrolidinomethyl benzophenone typically involves the following steps:

    Starting Materials: The synthesis begins with benzophenone, 3-chlorobenzaldehyde, and pyrrolidine.

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A common method involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the pyrrolidine, which then reacts with the benzophenone derivative.

    Reaction Steps: The 3-chlorobenzaldehyde is first converted to its corresponding alcohol, which is then reacted with pyrrolidine to form the pyrrolidinomethyl group. This intermediate is then coupled with benzophenone under basic conditions to yield the final product.

Industrial Production Methods: In an industrial setting, the production of 3-Chloro-3’-pyrrolidinomethyl benzophenone may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidinomethyl group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the carbonyl group of the benzophenone moiety, converting it to a secondary alcohol.

    Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Secondary alcohols.

    Substitution: Various substituted benzophenone derivatives depending on the nucleophile used.

Scientific Research Applications

3-Chloro-3’-pyrrolidinomethyl benzophenone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Chloro-3’-pyrrolidinomethyl benzophenone involves its interaction with molecular targets such as enzymes and receptors. The pyrrolidinomethyl group can enhance binding affinity to certain biological targets, while the benzophenone moiety can participate in photochemical reactions. The chloro group can influence the compound’s reactivity and stability.

Comparison with Similar Compounds

    3-Chloro-4’-pyrrolidinomethyl benzophenone: Similar structure but with the pyrrolidinomethyl group at a different position.

    3-Chloro-3’-morpholinomethyl benzophenone: Contains a morpholinomethyl group instead of a pyrrolidinomethyl group.

    3-Chloro-3’-piperidinomethyl benzophenone: Features a piperidinomethyl group.

Uniqueness: 3-Chloro-3’-pyrrolidinomethyl benzophenone is unique due to the specific positioning of the chloro and pyrrolidinomethyl groups, which can significantly influence its chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

(3-chlorophenyl)-[3-(pyrrolidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO/c19-17-8-4-7-16(12-17)18(21)15-6-3-5-14(11-15)13-20-9-1-2-10-20/h3-8,11-12H,1-2,9-10,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUSOBIMWNGEAKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC(=CC=C2)C(=O)C3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20643195
Record name (3-Chlorophenyl){3-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20643195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898770-22-4
Record name (3-Chlorophenyl){3-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20643195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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